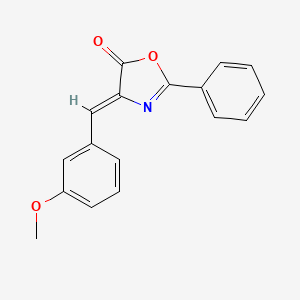![molecular formula C31H31N3O2 B11695178 1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)
1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of benzodiazole and naphthalene moieties, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and naphthalene intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Formation of Benzodiazole Intermediate: This involves the reaction of 4-tert-butylbenzyl chloride with o-phenylenediamine under reflux conditions in the presence of a base such as potassium carbonate.
Synthesis of Naphthalene Intermediate: The naphthalene moiety is prepared by reacting 4,8-dimethoxynaphthalene with appropriate reagents to introduce the desired functional groups.
Coupling Reaction: The final step involves the condensation of the benzodiazole and naphthalene intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the imine group to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
科学的研究の応用
(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- **(E)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE
- **(E)-N-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE
Uniqueness
The presence of the tert-butyl group in (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE imparts unique steric and electronic properties, distinguishing it from similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
特性
分子式 |
C31H31N3O2 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
(E)-N-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-(4,8-dimethoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C31H31N3O2/c1-31(2,3)23-16-13-21(14-17-23)20-34-26-11-7-6-10-25(26)33-30(34)32-19-22-15-18-27(35-4)24-9-8-12-28(36-5)29(22)24/h6-19H,20H2,1-5H3/b32-19+ |
InChIキー |
MEWMBAYHOUHNGU-BIZUNTBRSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=C5C(=C(C=C4)OC)C=CC=C5OC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=C5C(=C(C=C4)OC)C=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11695100.png)
![Methyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695107.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11695114.png)



![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)





![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
